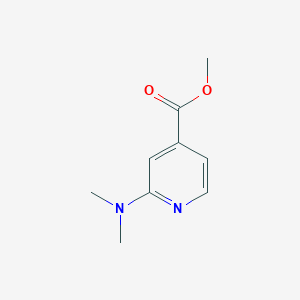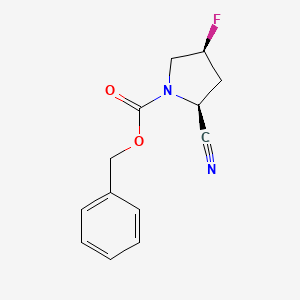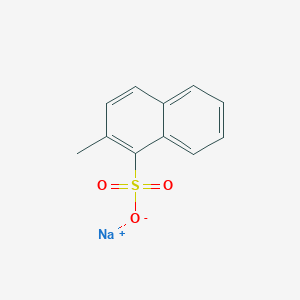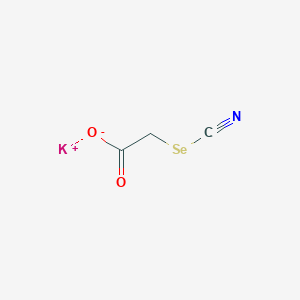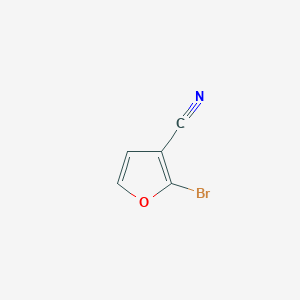
(1,5-Dimethyl-1-ethylhexyloxy) potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethyl-1-ethylhexyloxy) potassium: is an organic potassium compound known for its unique properties.
Méthodes De Préparation
The synthesis of (1,5-Dimethyl-1-ethylhexyloxy) potassium involves the reaction of potassium metal with the corresponding alcohol, (1,5-Dimethyl-1-ethylhexyloxy) alcohol, under an inert atmosphere. The reaction typically requires anhydrous conditions to prevent the formation of potassium hydroxide. The general reaction can be represented as follows:
(1,5-Dimethyl-1-ethylhexyloxy) alcohol+K→(1,5-Dimethyl-1-ethylhexyloxy) potassium+H2
Analyse Des Réactions Chimiques
(1,5-Dimethyl-1-ethylhexyloxy) potassium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Elimination Reactions: It can facilitate the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the formation of polymers from monomers.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Applications De Recherche Scientifique
(1,5-Dimethyl-1-ethylhexyloxy) potassium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymerization: It is employed in the polymerization of monomers to form polymers with specific properties.
Biological Research: Preliminary studies suggest potential analgesic and anti-inflammatory effects, indicating possible applications in medicine.
Mécanisme D'action
The mechanism by which (1,5-Dimethyl-1-ethylhexyloxy) potassium exerts its effects involves its role as a nucleophile and base in chemical reactions. It can deprotonate acidic protons, facilitating various organic transformations. In biological systems, its potential analgesic and anti-inflammatory effects may be mediated through interactions with specific molecular targets and pathways, although detailed mechanisms are not yet fully understood.
Comparaison Avec Des Composés Similaires
(1,5-Dimethyl-1-ethylhexyloxy) potassium is unique due to its bulky alkoxide ligand, which imparts specific reactivity and selectivity in chemical reactions. Similar compounds include:
Potassium tert-butoxide: Another potassium alkoxide with a bulky ligand, commonly used in organic synthesis.
Potassium methoxide: A simpler potassium alkoxide used in various organic reactions.
Potassium ethoxide: Similar to potassium methoxide but with an ethyl group, used in organic synthesis.
These compounds share some reactivity with this compound but differ in their steric and electronic properties, leading to variations in their applications and effectiveness.
Propriétés
Numéro CAS |
263148-42-1 |
|---|---|
Formule moléculaire |
C10H22KO |
Poids moléculaire |
197.38 g/mol |
Nom IUPAC |
potassium;3,7-dimethyloctan-3-olate |
InChI |
InChI=1S/C10H22O.K/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3; |
Clé InChI |
UVMCOHMRQYTDSD-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCCC(C)C)[O-].[K+] |
SMILES canonique |
CCC(C)(CCCC(C)C)O.[K] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



